molecular formula C10H18O B080159 3-Decen-2-one CAS No. 10519-33-2

3-Decen-2-one

Cat. No. B080159
CAS RN: 10519-33-2
M. Wt: 154.25 g/mol
InChI Key: JRPDANVNRUIUAB-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of molecules structurally related to 3-Decen-2-one involves innovative methodologies, including decarbonylative cycloaddition reactions and the use of building blocks in organic synthesis. For instance, decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon-carbon bond cleavage has been demonstrated, highlighting the synthetic versatility of related compounds (Hu et al., 2022). Furthermore, 1-bromo-3-buten-2-one has been investigated as a useful building block for organic synthesis, showcasing methods to achieve various cycloaddition products with moderate to unsatisfactory yields, emphasizing the challenges and opportunities in synthesizing such molecules (Westerlund et al., 2001).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related chalcones have been thoroughly analyzed using density functional theory (DFT), demonstrating the capability of DFT-B3LYP/6-311++G(d,p) to describe the spectroscopic properties with good correlation. Such studies offer insights into the bond angles, distances, and NMR spectroscopy, providing a foundation for understanding the structural characteristics of molecules like 3-Decen-2-one (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Investigations into the reactivity and chemical behavior of related compounds, such as 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, have illuminated pathways for the synthesis of heterocycles, showcasing the compound's role as a synthon for regiospecific cyclocondensation reactions. These studies not only reveal the chemical reactivity of such molecules but also their potential in synthesizing complex heterocyclic structures (Mahata et al., 2003).

Physical Properties Analysis

The physical properties, including spectroscopic characteristics, of related molecules have been characterized, offering valuable data on their behavior and interactions. For example, the synthesis and spectroscopic study of specific chalcones provide detailed information on IR spectra and NMR studies, contributing to a comprehensive understanding of the physical properties of molecules related to 3-Decen-2-one (Espinoza-Hicks et al., 2012).

Chemical Properties Analysis

The exploration of chemical properties through synthetic strategies and molecular structure analysis reveals the intricate relationship between structure and reactivity. For instance, the study of 1-bromo-3-buten-2-one as a building block showcases its reactivity with primary amines and activated methylene compounds, highlighting the chemical versatility and potential applications of molecules within this class (Westerlund et al., 2001).

Scientific Research Applications

  • Linear Alkylbenzene Synthesis : Hafizi et al. (2013) studied the synthesis of linear alkylbenzene over a specific catalyst, using 1-decene as a reactant, which is structurally similar to 3-Decen-2-one. They applied Design of Experiments (DOE) and artificial neural networks (ANNs) for analyzing operating parameters in benzene alkylation, demonstrating the importance of catalyst loading and molar ratios in the process (Hafizi et al., 2013).

  • Microorganism Metabolism : Keller-Schierlein et al. (1983) isolated and studied a compound from Streptomyces fimbriatus, a strain of bacteria, which has structural similarities to 3-Decen-2-one. This research highlights the biological synthesis and potential applications of similar molecules in understanding microbial metabolism and its implications (Keller-Schierlein et al., 1983).

  • DNA Interactions : Pang and Abruña (1998) described a method to study the interactions of DNA with redox-active molecules, which can be relevant for understanding the interactions involving similar structured molecules like 3-Decen-2-one. Their approach is significant for DNA studies, especially involving microsamples (Pang & Abruña, 1998).

  • Homogeneous Catalysis : A study by Horváth et al. (1998) on hydroformylation of decene-1, a reaction similar to those involving 3-Decen-2-one, demonstrates the application of fluorous-soluble modified rhodium catalysts. This research provides insights into the molecular engineering aspects of catalysis relevant to similar organic compounds (Horváth et al., 1998).

  • Mosquito Attractants : Research on mosquito attractants, such as studies by Cilek et al. (2011, 2012), involves compounds structurally related to 3-Decen-2-one. These studies provide insights into the development of effective attractants for mosquito control, emphasizing the role of molecular structure in biological activity (Cilek et al., 2011); (Cilek et al., 2012).

Safety And Hazards

3-Decen-2-one is of low acute toxicity, but it is an eye and skin irritant . It is not a developmental toxicant, a mutagen, or toxic via repeat oral exposure . There have been no reports of hypersensitivity incidents for 3-Decen-2-one .

Future Directions

3-Decen-2-one has been proposed for full registration for the sale and use of AMV-1018 Technical and AMV-1018 (98% Liquid Concentrate), containing technical grade active ingredient 3-decen-2-one, for use on potatoes in storage to control sprouting once the dormancy period has ended . This proposal is based on an evaluation of available scientific information, which found that the product has value and does not present an unacceptable risk to human health or the environment .

properties

IUPAC Name

(E)-dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPDANVNRUIUAB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315551
Record name trans-3-Decen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity floral jasmine-like aroma
Record name 3-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol)
Record name 3-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.809-0.813
Record name 3-Decen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Decen-2-one

CAS RN

18402-84-1, 10519-33-2
Record name trans-3-Decen-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=18402-84-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decen-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-2-one, (3E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-2-one
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-3-Decen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-decen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3E)-dec-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DECEN-2-ONE, (3E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… 3-decen-2-one or any read-across materials. The total systemic exposure to 3-decen-2-one … There are no repeated dose toxicity data on 3-decen-2-one or on any read-across materials …
European Food Safety Authority - EFSA Journal, 2015 - Wiley Online Library
… (3E)-3-decen-2-one is a new active substance for which in … that they used the name 3-decen-2one for. Complying with … on (3E)-3-decen-2-one in the Draft Assessment Report (DAR…
Number of citations: 2 efsa.onlinelibrary.wiley.com
M Visse-Mansiaux, M Tallant, Y Brostaux… - Postharvest Biology and …, 2021 - Elsevier
… Furthermore, similar to results in the literature (Knowles and Knowles, 2012, 2015), in our study, the 3-decen-2-one molecule controlled sprouts by causing desiccation and necrosis of …
Number of citations: 21 www.sciencedirect.com
FT Luo - The Journal of Organic Chemistry, 1998 - idv.sinica.edu.tw
Recently, we have reported a stereoselective synthesis of (Z)-3-iodo-3-alken-1-one either from 2-alkyn-1-one by treating it with NaI, and TMSCl in aqueous MeCN or from (E)-and (Z)-3-…
Number of citations: 8 idv.sinica.edu.tw
Y Guo - Nature Food, 2021 - nature.com
… (MH) and post-harvest applications of 3-decen-2-one or 1,4-dimethylnapthalene (1,4-DMN). … of storage compared with the untreated group, but 3-decen-2-one and 1,4-DMN combined …
Number of citations: 3 www.nature.com
M Visse-Mansiaux - 2021 - orbi.uliege.be
… The potential of 1,4-DMN and 3-decen-2-one post-harvest treatments to reinforce the … ; 3-decen-2-one, 1,4-DMN and CIPC molecules, respectively. The advantage of the 3-decen-2-one …
Number of citations: 2 orbi.uliege.be
EFS Authority - EFSA Journal, 2015 - cabdirect.org
… pesticide active substance (3E)-3-decen-2-one and the considerations regarding the proposal … of the representative use of (3E)-3-decen-2-one as a plant growth regulator on potatoes. …
Number of citations: 2 www.cabdirect.org
FT Luo - 中央研究院化學研究所集刊, 1998 - airitilibrary.com
… -3-decen-2- one and (Z)-4-iodo-3-decen-2-one. Then, chlorotrimethylsilane catalyzed the deconjugation reaction to form deconjugated (Z)-4-iodo-4-decen-2-one. The application of the …
Number of citations: 1 www.airitilibrary.com
FT Luo - idv.sinica.edu.tw
… So, we can make our suggestion that (E)-4-iodo-3-decen-2-one and (Z)-4-iodo-3-decen-2-one were the real intermediates in the reaction and they were formed first through direct …
Number of citations: 2 idv.sinica.edu.tw
TE Bellas, RG Brownlee, RM Silverstein - Tetrahedron, 1974 - Elsevier
… 9-tetramethyl-lO-oxabicyclo[4.4.0]-3decen-2-one(l), or 2,2,6,8-tetramethyl-7-oxabicyclo[4.4.0… 1, 5, 5, 9 - Tetramcthyl - lo.- oxabicyclo[4.4.0] - 3 decen - 2 - one (I). A soln of crude 8 (50 mg; …
Number of citations: 22 www.sciencedirect.com

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